molecular formula C13H18N2O3S B14200314 N-Methyl-1-(4-methylbenzene-1-sulfonyl)-L-prolinamide CAS No. 920323-94-0

N-Methyl-1-(4-methylbenzene-1-sulfonyl)-L-prolinamide

Cat. No.: B14200314
CAS No.: 920323-94-0
M. Wt: 282.36 g/mol
InChI Key: GHTIBUJPSKOHRT-LBPRGKRZSA-N
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Description

N-Methyl-1-(4-methylbenzene-1-sulfonyl)-L-prolinamide is a compound that belongs to the class of sulfonamides Sulfonamides are a group of compounds that contain the structure SO2NH2 This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom and a 4-methylbenzene-1-sulfonyl group attached to the prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methylbenzene-1-sulfonyl)-L-prolinamide typically involves the reaction of L-prolinamide with N-methyl-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methylbenzene-1-sulfonyl)-L-prolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(4-methylbenzene-1-sulfonyl)-L-prolinamide has found applications in several scientific research areas:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methylbenzene-1-sulfonyl)-L-prolinamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effects observed with sulfonamide compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-methylbenzenesulfonamide
  • N-Methyl-1-(4-chlorobenzene-1-sulfonyl)-L-prolinamide
  • N-Methyl-1-(4-nitrobenzene-1-sulfonyl)-L-prolinamide

Uniqueness

N-Methyl-1-(4-methylbenzene-1-sulfonyl)-L-prolinamide is unique due to its specific structural features, such as the presence of both a methyl group and a 4-methylbenzene-1-sulfonyl group

Properties

CAS No.

920323-94-0

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

(2S)-N-methyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C13H18N2O3S/c1-10-5-7-11(8-6-10)19(17,18)15-9-3-4-12(15)13(16)14-2/h5-8,12H,3-4,9H2,1-2H3,(H,14,16)/t12-/m0/s1

InChI Key

GHTIBUJPSKOHRT-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)NC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC

Origin of Product

United States

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